molecular formula C17H19F3SeSi B14563722 Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane CAS No. 61665-38-1

Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane

Cat. No.: B14563722
CAS No.: 61665-38-1
M. Wt: 387.4 g/mol
InChI Key: BKSMKDSTSJCVSV-UHFFFAOYSA-N
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Description

Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a unique combination of silicon, selenium, and trifluoromethyl groups

Chemical Reactions Analysis

Types of Reactions

Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler organosilicon compounds.

    Substitution: The trifluoromethyl and silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenylselenium oxides, while substitution reactions can produce a variety of functionalized organosilicon compounds.

Scientific Research Applications

Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several scientific research applications:

    Biology: The compound’s unique structure allows for the study of selenium-containing biomolecules and their interactions.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the silyl group can facilitate the formation of stable intermediates in chemical reactions . The selenium atom can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the presence of both selenium and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

61665-38-1

Molecular Formula

C17H19F3SeSi

Molecular Weight

387.4 g/mol

IUPAC Name

trimethyl-[phenyl-[3-(trifluoromethyl)phenyl]selanylmethyl]silane

InChI

InChI=1S/C17H19F3SeSi/c1-22(2,3)16(13-8-5-4-6-9-13)21-15-11-7-10-14(12-15)17(18,19)20/h4-12,16H,1-3H3

InChI Key

BKSMKDSTSJCVSV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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